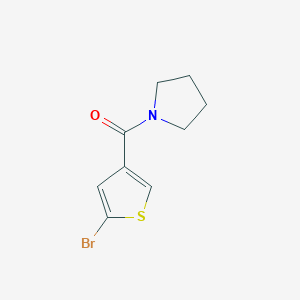

1-(5-Bromothiophene-3-carbonyl)pyrrolidine

CAS No.:

Cat. No.: VC13006894

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNOS |

|---|---|

| Molecular Weight | 260.15 g/mol |

| IUPAC Name | (5-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C9H10BrNOS/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2 |

| Standard InChI Key | CGHAQJIJQSOZAE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=CSC(=C2)Br |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CSC(=C2)Br |

Introduction

Chemical Identity and Structural Properties

The compound’s IUPAC name, (5-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone, underscores its structural components: a 5-bromothiophene ring substituted at the 3-position with a carbonyl group connected to pyrrolidine. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.15 g/mol | |

| Molecular Formula | ||

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| SMILES | C1CCN(C1)C(=O)C2=CSC(=C2)Br | |

| InChI Key | CGHAQJIJQSOZAE-UHFFFAOYSA-N |

The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura, which are critical for derivatization . The carbonyl group bridges the thiophene and pyrrolidine moieties, creating a planar region that may facilitate interactions with biological targets .

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine typically involves coupling 5-bromothiophene-3-carboxylic acid with pyrrolidine. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are often employed to activate the carboxylic acid for amide bond formation. A simplified reaction scheme is:

This method yields moderate to high purity products, though optimization of solvent systems (e.g., dichloromethane or tetrahydrofuran) and stoichiometry is required to minimize side reactions.

Pharmacological Applications and Research Findings

Enzyme Inhibition

A seminal study identified a derivative of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine as a potent inhibitor of branched-chain amino acid transaminase (BCATm), an enzyme linked to obesity. The compound -3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)--methyl-2′-(methylsulfonamido)-[1,1′-biphenyl]-4-carboxamide exhibited an IC of 2.0 μM against BCATm . X-ray crystallography revealed that the bromothiophene moiety occupies a hydrophobic pocket near the pyridoxal phosphate (PLP) cofactor, while the pyrrolidine group stabilizes the binding through van der Waals interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume